molecular formula C11H9NO B567779 6-Methylquinoline-5-carbaldehyde CAS No. 1211489-16-5

6-Methylquinoline-5-carbaldehyde

Cat. No. B567779
M. Wt: 171.199
InChI Key: POMOLFSWXMCPFP-UHFFFAOYSA-N
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Description

6-Methylquinoline-5-carbaldehyde is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The molecular formula of 6-Methylquinoline-5-carbaldehyde is C11H9NO and its molecular weight is 171.20 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Methylquinoline-5-carbaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C10H9N/c1-8-4-5-10-9 (7-8)3-2-6-11-10/h2-7H,1H3 . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Innovative methods for synthesizing quinolinecarbaldehydes, including 6-Methylquinoline-5-carbaldehyde, have been developed. Techniques like the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods are significant in this context (Wantulok et al., 2020).
  • Chemical Transformations : Studies demonstrate the transformation of methyl groups into formyl groups in methylquinolines, indicating the potential for diverse chemical applications (Navío et al., 2002).

Biological Evaluation

  • Antimicrobial Activity : Certain quinoline derivatives, possibly including those related to 6-Methylquinoline-5-carbaldehyde, have shown promising antimicrobial properties. This includes activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Basavaraju et al., 2007).
  • Antidyslipidemic and Antioxidative Activities : Some quinoline derivatives exhibit notable antidyslipidemic and antioxidative properties. This suggests potential applications in the treatment or management of related disorders (Sashidhara et al., 2009).
  • Antibacterial and Antioxidant Properties : Novel quinoline derivatives have demonstrated significant antibacterial and antioxidant activities. This includes potential efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity (Zeleke et al., 2020).

Additional Applications

  • Molecular Docking Studies : Molecular docking analysis has been utilized to understand the interaction of quinoline derivatives with biological targets, providing insights into their potential therapeutic applications (Ghanei et al., 2016).
  • Photoinduced Reactions : Quinoline derivatives have been studied for their behavior in photoinduced reactions, which could have implications in developing molecular switches and other photoresponsive materials (Lapinski et al., 2009).

Safety And Hazards

6-Methylquinoline-5-carbaldehyde is used for R&D purposes and is not intended for medicinal, household, or other uses . It is harmful if swallowed and causes skin irritation . In case of skin contact, it is advised to wash with plenty of water and seek medical attention if skin irritation occurs .

Future Directions

While specific future directions for 6-Methylquinoline-5-carbaldehyde are not available, the field of quinoline derivatives is vast and continues to grow. There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-methylquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMOLFSWXMCPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289391
Record name 5-Quinolinecarboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoline-5-carbaldehyde

CAS RN

1211489-16-5
Record name 5-Quinolinecarboxaldehyde, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211489-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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